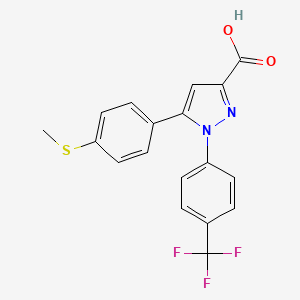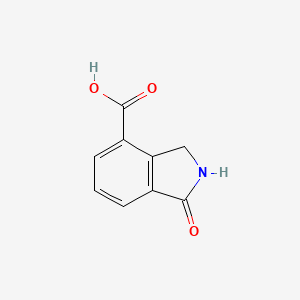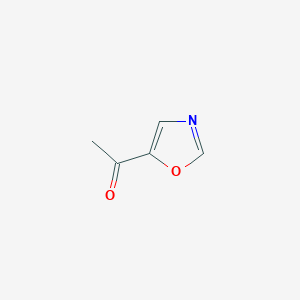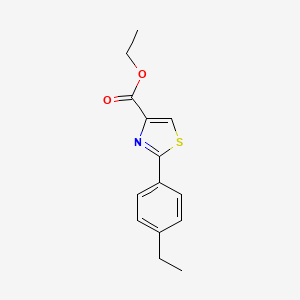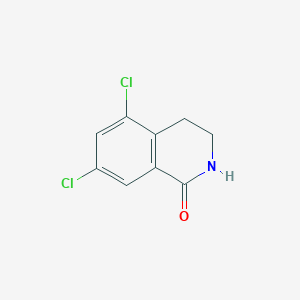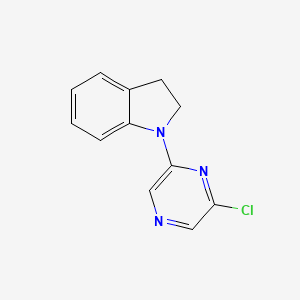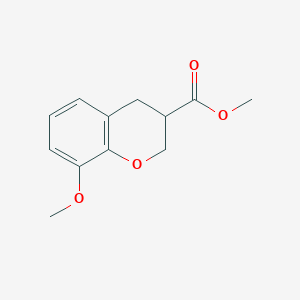
N'-Hydroxybenzencarboximidamid, 2-(2,3-Dihydro-1H-indol-1-yl)-
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Dihydro-1H-indol-1-YL)-N'-hydroxybenzenecarboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin: Antivirale und Antikrebs-Eigenschaften
Indol-Derivate, wie unsere Verbindung von Interesse, wurden auf ihr Potenzial zur Behandlung von Virusinfektionen und Krebs untersucht. Sie haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt . Zusätzlich wurden bestimmte Indol-Derivate synthetisiert und auf Anti-HIV-Aktivität untersucht . Die strukturelle Flexibilität von Indol ermöglicht die Herstellung zahlreicher Analoga mit potenziellen pharmakologischen Eigenschaften.
Landwirtschaft: Pflanzenwachstumsregulation
Indol-Verbindungen sind strukturell ähnlich zu Pflanzenhormonen wie Auxinen. Indol-3-essigsäure, ein Derivat von Indol, ist ein bekanntes Pflanzenhormon, das an der Regulation des Pflanzenwachstums beteiligt ist . Die fragliche Verbindung könnte auf ihre Auswirkungen auf das Pflanzenwachstum und die Entwicklung untersucht werden, was möglicherweise zu landwirtschaftlichen Anwendungen führen könnte.
Materialwissenschaften: Organische Halbleitermaterialien
Indol-Derivate können bei der Entwicklung organischer Halbleitermaterialien verwendet werden. Ihre aromatische Struktur und ihre Fähigkeit, Elektronen zu spenden und aufzunehmen, machen sie für den Einsatz in organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten geeignet .
Umweltwissenschaften: Umweltüberwachung
Indol-Derivate können bei der Umweltüberwachung eingesetzt werden. Ihre Reaktivität und Fähigkeit, Komplexe mit Metallen zu bilden, kann bei der Detektion von Schwermetallen und anderen Schadstoffen in der Umwelt von Vorteil sein .
Biochemie: Enzyminhibition
In der Biochemie sind Indol-Derivate dafür bekannt, mit Enzymen und Rezeptoren zu interagieren. Sie können als Inhibitoren oder Aktivatoren wirken und verschiedene biochemische Pfade beeinflussen. Diese Eigenschaft ist entscheidend für die Entwicklung neuer Medikamente und Therapeutika .
Pharmakologie: Neuroprotektive Mittel
Indol-Derivate wurden auf ihre neuroprotektiven Eigenschaften untersucht. Sie sind potenzielle Kandidaten für die Behandlung neurodegenerativer Erkrankungen, da sie die Fähigkeit haben, Neurotransmittersysteme zu modulieren und neuronale Zellen vor Schäden zu schützen .
Wirkmechanismus
Target of Action
The compound 2-(2,3-Dihydro-1H-indol-1-YL)-N’-hydroxybenzenecarboximidamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development. They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes in the cellular environment . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound could have a wide range of effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-15(17-19)12-6-2-4-8-14(12)18-10-9-11-5-1-3-7-13(11)18/h1-8,19H,9-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDRXEYXYSDRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



